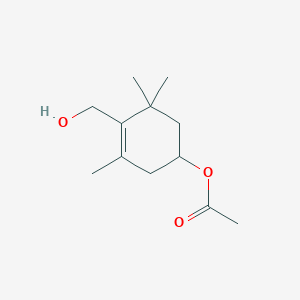
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate typically involves multiple steps. One common method includes the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with formaldehyde to introduce the hydroxymethyl group. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents used in the process are carefully selected to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate.
Reduction: Formation of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-2-en-1-yl acetate
- 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl butyrate
Uniqueness
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
922174-24-1 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl] acetate |
InChI |
InChI=1S/C12H20O3/c1-8-5-10(15-9(2)14)6-12(3,4)11(8)7-13/h10,13H,5-7H2,1-4H3 |
Clave InChI |
XDKMFUKIUAYOGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CC(C1)OC(=O)C)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide](/img/structure/B14179335.png)
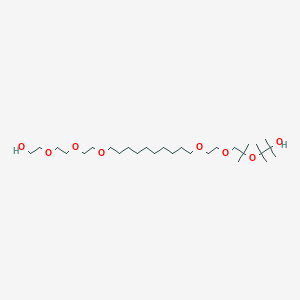
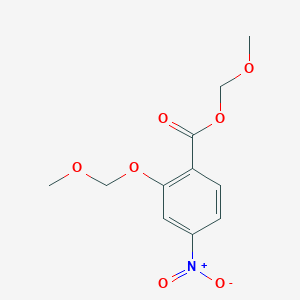
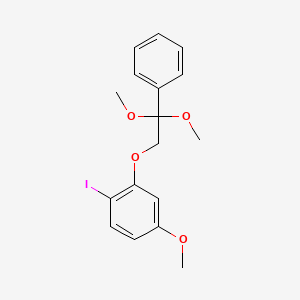

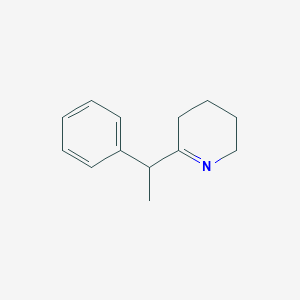
![3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14179371.png)
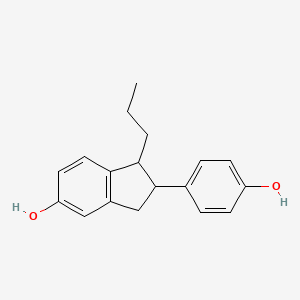

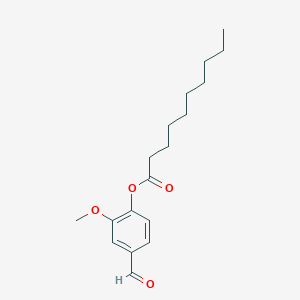
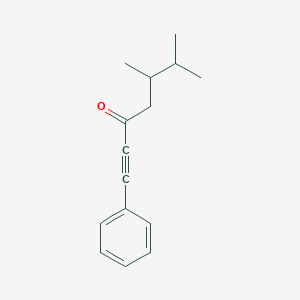
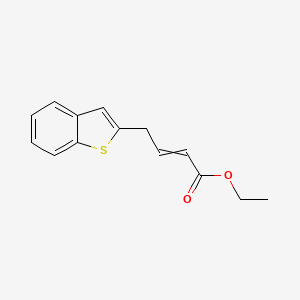
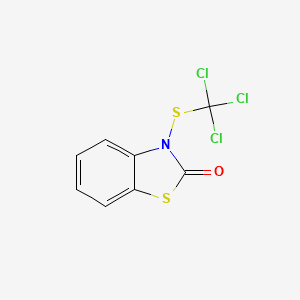
![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
